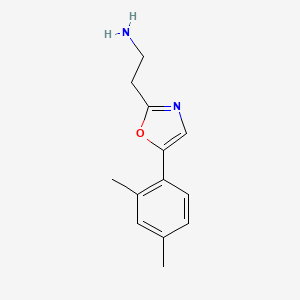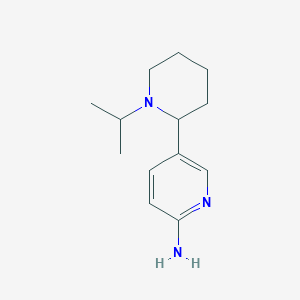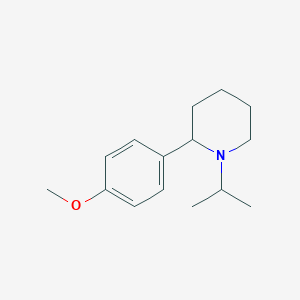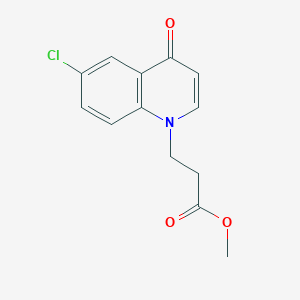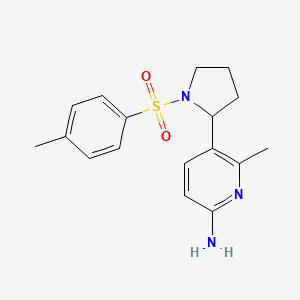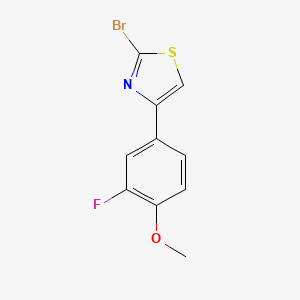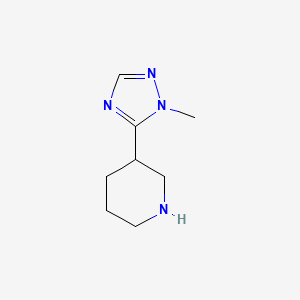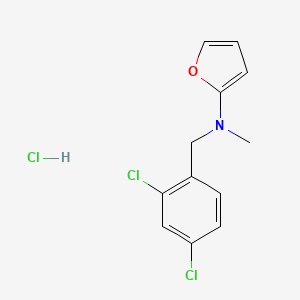
Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Tetrahydrofuranrings aus, der an einen Triazolring gebunden ist, der wiederum mit einer Ethylgruppe verestert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein häufiges Verfahren beinhaltet die Reaktion von Ethyl-3-aminocrotonat mit Tetrahydrofuran-2-carbonsäure in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das resultierende Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus ist die Optimierung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelwahl für die großtechnische Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Triazolring stattfinden, wobei Nucleophile wie Amine oder Thiole spezifische Substituenten ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Triazolderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und antifungizides Mittel.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere als entzündungshemmendes und krebshemmendes Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. So kann die Verbindung beispielsweise die Aktivität bestimmter Enzyme, die an Entzündungen oder Krebs beteiligt sind, durch Bindung an deren aktive Zentren hemmen. Darüber hinaus kann der Tetrahydrofuranring die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so die Wechselwirkung mit biologischen Zielstrukturen erleichtern.
Wirkmechanismus
The mechanism of action of Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-3-(Furan-2-yl)-1H-1,2,4-triazol-5-carboxylat: Ähnliche Struktur, aber mit einem Furanring anstelle eines Tetrahydrofuranrings.
Ethyl-3-(Pyran-2-yl)-1H-1,2,4-triazol-5-carboxylat: Enthält einen Pyranring anstelle eines Tetrahydrofuranrings.
Ethyl-3-(Tetrahydropyran-2-yl)-1H-1,2,4-triazol-5-carboxylat: Ähnliche Struktur, aber mit einem Tetrahydropyranring.
Die Einzigartigkeit von Ethyl-3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-carboxylat liegt in seiner spezifischen Kombination von Tetrahydrofuran- und Triazolringen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
ethyl 5-(oxolan-2-yl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h6H,2-5H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
GYBDDVPGKMJVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


